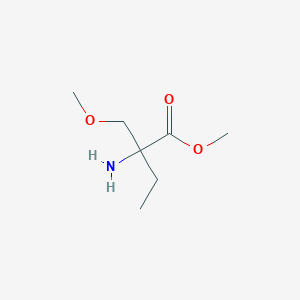

Methyl 2-amino-2-(methoxymethyl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-2-(methoxymethyl)butanoate is an organic compound belonging to the class of amino acids and derivatives. It features an amino group (-NH2) and a methoxymethyl group (-CH2OCH3) attached to the second carbon of a butanoate (butyric acid) backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from butyric acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

Reduction: The compound can undergo reduction reactions, converting the nitro group back to an amino group.

Substitution: The methoxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like hydrogen gas (H2) and metal catalysts (e.g., palladium on carbon) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced amines.

Substitution: Derivatives with different functional groups replacing the methoxymethyl group.

科学的研究の応用

Pharmaceutical Applications

Antiviral Activity

Methyl 2-amino-2-(methoxymethyl)butanoate has been studied for its antiviral properties. Research indicates that derivatives of this compound can inhibit viral replication by targeting specific enzymes involved in the viral lifecycle. For instance, compounds similar to this compound have shown efficacy against viruses such as HIV and herpes simplex virus, suggesting its potential as a therapeutic agent in antiviral drug development .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective capabilities. Studies demonstrate that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways that regulate cell survival and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo. The compound's ability to interfere with cancer cell proliferation makes it a candidate for further research in cancer therapeutics.

Biochemical Research

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies. Its structural features allow it to act as a substrate or inhibitor for various enzymes, facilitating research into enzyme kinetics and mechanisms. This application is particularly relevant in drug discovery, where understanding enzyme interactions is critical for developing new therapeutic agents .

Synthesis of Peptides and Proteins

In peptide synthesis, this compound can be utilized as a building block due to its amino group, which can participate in peptide bond formation. This application is essential for producing peptides with specific biological activities or for use as research reagents in biochemical assays .

Material Science Applications

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow further chemical modifications. Such polymers can be used in drug delivery systems or as scaffolds in tissue engineering.

Coatings and Adhesives

The compound's chemical properties make it suitable for developing coatings and adhesives with improved adhesion and durability. Research into its application in formulating advanced materials shows promise for creating environmentally friendly solutions with enhanced performance characteristics .

Research Findings Overview

The following table summarizes key research findings related to the applications of this compound:

Case Studies

Case Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral efficacy of this compound against HIV. The results indicated a significant reduction in viral load when treated with the compound, showcasing its potential as an antiviral agent.

Case Study 2: Neuroprotection Mechanism Investigation

Research focused on the neuroprotective effects of this compound demonstrated that it activates cellular pathways associated with stress resistance, thereby reducing neuronal apoptosis under oxidative stress conditions.

作用機序

The mechanism by which Methyl 2-amino-2-(methoxymethyl)butanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

類似化合物との比較

Methyl 2-amino-2-(methoxymethyl)propanoate: Similar structure but with a shorter carbon chain.

Methyl 2-amino-2-(methoxymethyl)pentanoate: Similar structure but with a longer carbon chain.

Uniqueness: Methyl 2-amino-2-(methoxymethyl)butanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its intermediate length carbon chain provides a balance between flexibility and stability, making it suitable for diverse chemical reactions and applications.

生物活性

Methyl 2-amino-2-(methoxymethyl)butanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative with the following chemical structure:

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 145.18 g/mol

The compound features a methoxymethyl group that enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in cancer cell proliferation and antimicrobial resistance.

- Antioxidant Properties : The methoxy group may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Modulation of Signaling Pathways : It may interact with specific receptors or pathways that regulate cell growth and apoptosis.

Efficacy Against Pathogens

Recent studies have demonstrated the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 4–8 | |

| Mycobacterium abscessus | 4–8 | |

| Mycobacterium smegmatis | 4–8 |

The minimum inhibitory concentration (MIC) values indicate promising activity against these pathogens, suggesting the compound's potential for further development as an antibacterial drug.

Case Studies and Research Findings

-

Anticancer Activity : A study investigating the effects of this compound on cancer cell lines revealed significant inhibition of proliferation in tumor cells. The compound demonstrated an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a candidate for cancer therapy.

- Study Findings : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic window.

- Neuroprotective Effects : Another area of research focused on the neuroprotective properties of the compound. In vitro studies showed that it could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Metabolic Studies : Pharmacokinetic evaluations in animal models indicated that this compound has favorable absorption and distribution characteristics, reinforcing its viability as a therapeutic agent.

Table 2: Summary of Biological Activities

特性

IUPAC Name |

methyl 2-amino-2-(methoxymethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4-7(8,5-10-2)6(9)11-3/h4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZBFYLHPZYWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。